molecular formula C8H10ClN B172770 3-chloro-N-ethylaniline CAS No. 15258-44-3

3-chloro-N-ethylaniline

Cat. No.: B172770
CAS No.: 15258-44-3
M. Wt: 155.62 g/mol
InChI Key: LUNFYXBUYWMPBY-UHFFFAOYSA-N
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Description

3-Chloro-N-ethylaniline is an organic compound with the molecular formula C8H10ClN. It is a derivative of aniline, where the amino group is substituted with an ethyl group and a chlorine atom is attached to the benzene ring. This compound is used in various chemical syntheses and has applications in different fields such as pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-N-ethylaniline can be synthesized through several methods:

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of nitro compounds using palladium or platinum catalysts under controlled conditions .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Chloro-N-ethylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.

    Industry: It is used in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-ethylaniline involves its interaction with specific molecular targets. The compound can act as a nucleophile in various chemical reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways .

Comparison with Similar Compounds

  • 3-Chloro-N-methylaniline
  • 3-Chloro-N-propylaniline
  • 3-Chloro-N-butylaniline

Comparison: 3-Chloro-N-ethylaniline is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to its analogs, it may exhibit different physical properties, such as boiling point and solubility, and distinct chemical reactivity .

Biological Activity

3-Chloro-N-ethylaniline, a chlorinated derivative of aniline, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a chlorine atom at the meta position of the aromatic ring and an ethyl group attached to the nitrogen atom. The following sections provide a detailed overview of its biological activity, including antibacterial properties, toxicity, and potential therapeutic applications.

Antibacterial Activity

Research has shown that this compound exhibits significant antibacterial properties. A study assessed its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound produced notable zones of inhibition, suggesting its potential as an antibacterial agent.

Table 1: Antibacterial Activity of this compound

Bacterial StrainZone of Inhibition (mm)Comparison with Standard (Streptomycin)
Staphylococcus aureus20.5 ± 0.4Lower than 36.6 ± 0.3
Escherichia coli17.0 ± 0.3Lower than 29.1 ± 0.2

The compound demonstrated a zone of inhibition against Staphylococcus aureus measuring 20.5 mm , while for Escherichia coli, it was 17.0 mm . These results indicate that while effective, its antibacterial activity is less potent than that of standard antibiotics like Streptomycin .

Toxicity and Safety Profile

The safety profile of this compound is critical for its application in pharmaceuticals and industrial processes. Toxicological assessments have shown that exposure to this compound can lead to various health risks, including skin irritation and potential reproductive toxicity.

Case Study: Toxicological Assessment

A study evaluated the reproductive toxicity of aniline derivatives, including this compound, highlighting concerns regarding their conversion into toxic metabolites such as paracetamol in biological systems. This transformation can impair male reproductive development, indicating a need for caution in handling and usage .

Synthesis and Applications

The synthesis of this compound typically involves the alkylation of aniline derivatives using chlorinated hydrocarbons under controlled conditions. Its derivatives are being explored for various applications, particularly in drug development due to their biological activity.

Table 2: Synthesis Pathways for this compound

Starting MaterialReaction ConditionsYield (%)
Aniline + Ethyl BromideBase-catalyzed reaction~70%
Chlorinated TolueneN-Alkylation with anilines~65%

These synthesis methods yield moderate to high efficiency, making it feasible for industrial applications.

Properties

IUPAC Name

3-chloro-N-ethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-2-10-8-5-3-4-7(9)6-8/h3-6,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNFYXBUYWMPBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00483218
Record name 3-chloro-N-ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00483218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15258-44-3
Record name 3-chloro-N-ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00483218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-N-ethylaniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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